2-(2,6-Dimethoxyphenyl)-1-methylindole
Description
2-(2,6-Dimethoxyphenyl)-1-methylindole is a substituted indole derivative characterized by a 1-methylindole core linked to a 2,6-dimethoxyphenyl group. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol and elemental composition of C (77.96%), H (5.45%), N (5.05%) . The compound has been synthesized via acid-catalyzed cyclization using p-toluenesulfonic acid in dichloromethane, followed by extraction and purification . Key spectral data include a mass spectrum (EI) with a molecular ion peak at m/z 277 (M⁺, 100%) and NMR signals confirming aromatic and methoxy substituents .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-13-8-5-4-7-12(13)11-14(18)17-15(19-2)9-6-10-16(17)20-3/h4-11H,1-3H3 |
InChI Key |
KYOHNELTSKRXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylindole typically involves the reaction of 2,6-dimethoxyphenylboronic acid with 1-methylindole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-1-methylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Substituent Position and Bioactivity
- Methoxy Group Orientation : The 2,6-dimethoxy substitution in the target compound creates a sterically hindered, symmetric aromatic system, distinct from 2,4- or 3,4-dimethoxy analogs (). These positional differences influence electronic properties (e.g., electron-donating effects) and receptor binding. For example, SR48692’s 2,6-dimethoxyphenyl group enhances selectivity for neurotensin receptors , whereas 3,4-dimethoxy derivatives () may favor other targets.
- Core Heterocycle : The 1-methylindole core differentiates the compound from pyrazole-based GPCR ligands () and triazole derivatives (). Indole’s planar structure and nitrogen orientation may facilitate π-π stacking or hydrogen bonding in biological systems.
Key Research Findings and Implications
Structural Complexity vs. Bioactivity : Increasing methoxy substitution (e.g., tetramethoxy compound in ) enhances molecular complexity but may reduce bioavailability due to higher molecular weight (>300 g/mol).
Substituent-Driven Receptor Selectivity : The 2,6-dimethoxy motif is critical in GPCR ligands (), implying that the target compound could be optimized for similar applications through functional group tuning.
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